molecular formula C12H16O2 B3051923 2-(2,3,5,6-Tetramethylphenyl)acetic acid CAS No. 37051-68-6

2-(2,3,5,6-Tetramethylphenyl)acetic acid

Cat. No.: B3051923
CAS No.: 37051-68-6
M. Wt: 192.25 g/mol
InChI Key: CJALGXCLNXAAAC-UHFFFAOYSA-N
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Description

2-(2,3,5,6-Tetramethylphenyl)acetic acid (CAS: 37051-68-6) is a substituted phenylacetic acid derivative characterized by four methyl groups symmetrically positioned on the aromatic ring (2,3,5,6-positions). This sterically hindered structure significantly influences its physicochemical properties, reactivity, and applications. The compound is synthesized via nucleophilic substitution or ester hydrolysis reactions, often requiring acidic or catalytic conditions . Its poor solubility in polar solvents, attributed to the bulky aromatic backbone, necessitates specialized purification methods like recrystallization .

Properties

CAS No.

37051-68-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(2,3,5,6-tetramethylphenyl)acetic acid

InChI

InChI=1S/C12H16O2/c1-7-5-8(2)10(4)11(9(7)3)6-12(13)14/h5H,6H2,1-4H3,(H,13,14)

InChI Key

CJALGXCLNXAAAC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)CC(=O)O)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)CC(=O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5,6-Tetramethylphenyl)acetic acid typically involves the alkylation of acetic acid derivatives with 2,3,5,6-tetramethylbenzyl halides. One common method includes the reaction of 2,3,5,6-tetramethylbenzyl chloride with sodium acetate in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:

2,3,5,6-Tetramethylbenzyl chloride+Sodium acetate2-(2,3,5,6-Tetramethylphenyl)acetic acid+Sodium chloride\text{2,3,5,6-Tetramethylbenzyl chloride} + \text{Sodium acetate} \rightarrow \text{2-(2,3,5,6-Tetramethylphenyl)acetic acid} + \text{Sodium chloride} 2,3,5,6-Tetramethylbenzyl chloride+Sodium acetate→2-(2,3,5,6-Tetramethylphenyl)acetic acid+Sodium chloride

Industrial Production Methods

Industrial production of 2-(2,3,5,6-Tetramethylphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 2-(2,3,5,6-Tetramethylphenyl)acetic acid.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5,6-Tetramethylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 2-(2,3,5,6-tetramethylphenyl)ketone or 2-(2,3,5,6-tetramethylphenyl)carboxylic acid.

    Reduction: Formation of 2-(2,3,5,6-tetramethylphenyl)ethanol.

    Substitution: Formation of nitro or halogenated derivatives of 2-(2,3,5,6-tetramethylphenyl)acetic acid.

Scientific Research Applications

2-(2,3,5,6-Tetramethylphenyl)acetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2,3,5,6-Tetramethylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to a biological response.

Comparison with Similar Compounds

Structural Analogs and Derivatives

Table 1: Key Structural Analogs and Derivatives
Compound Name CAS Number Substituents/Modifications Key Applications/Properties
2-[(3,4,5-Triphenyl)phenyl]acetic acid Not reported 3,4,5-Triphenyl substitution Biological activity studies
2-(2,3-Dimethylphenyl)acetic acid 30981-98-7 2,3-Dimethyl substitution Intermediate in agrochemicals
2-(4-Methoxyphenyl)acetic acid 16648-44-5 4-Methoxy substitution Pharmaceutical synthesis
Robenacoxib 220991-32-2 5-Ethyl, 2-amino-tetrafluorophenyl groups Veterinary NSAID
Methyl ester of target compound 37051-68-6 (deriv.) Methyl esterification Lab-scale intermediates

Physicochemical Properties

Solubility and Crystallinity
  • 2-(2,3,5,6-Tetramethylphenyl)acetic acid exhibits poor solubility in polar solvents (e.g., water, methanol) due to steric hindrance and hydrophobic methyl groups. This contrasts with 2-(4-methoxyphenyl)acetic acid, which has moderate polarity due to the electron-donating methoxy group .
  • 2-[(3,4,5-Triphenyl)phenyl]acetic acid shares solubility challenges, requiring non-polar solvents for synthesis and purification .
Thermal Stability
  • The tetramethylphenyl derivative has a higher melting point (~108–110°C inferred from analogs) compared to 2-(2,3-dimethylphenyl)acetic acid (lower due to reduced symmetry and molecular weight) .
Table 2: Reaction Conditions and Outcomes
Compound Key Reaction Conditions Outcome/Product
2-(2,3,5,6-Tetramethylphenyl)acetic acid Nucleophilic ring esterification Acetic acid, Selectfluor™ 2,3,5,6-Tetramethylphenyl acetate
2-[(3,4,5-Triphenyl)phenyl]acetic acid Hydrolysis of amide HCl, TiCl4 catalyst 85% yield of carboxylic acid
Robenacoxib Functionalization of aromatic ring Multi-step synthesis Bioactive NSAID
  • Steric Effects : The tetramethylphenyl group hinders electrophilic substitution, favoring esterification over benzylic functionalization in polar solvents .
  • Catalytic Efficiency : Acidic hydrolysis (e.g., HCl/TiCl4) is more effective for converting amides to carboxylic acids in hindered analogs compared to alkaline conditions .

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